(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine
Description
Properties
Molecular Formula |
C12H14ClN |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]but-2-yn-1-amine |
InChI |
InChI=1S/C12H14ClN/c1-3-4-7-14-9-11-5-6-12(13)10(2)8-11/h5-6,8,14H,7,9H2,1-2H3 |
InChI Key |
UNFPKFQAGXTGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNCC1=CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Two main synthetic routes for (4-chloro-3-methylphenyl)methylamine are reported:
Route A: Reductive Amination of 4-chloro-3-methylbenzaldehyde
The aldehyde is reacted with ammonia or a primary amine source, followed by reduction (e.g., catalytic hydrogenation or sodium borohydride) to yield the benzylamine derivative.
Route B: Direct Amination of 3-Chloro-4-methylaniline
Using catalytic systems such as bis[dichloro(pentamethylcyclopentadienyl)iridium(III)] with sodium hydroxide under inert atmosphere at elevated temperatures (~150 °C), amination occurs with high yield (~96%) via C–N bond formation.
Reaction Conditions and Yields
Introduction of But-2-yn-1-yl Group (Alkyne Functionalization)
Alkylation of Benzylamine
The terminal alkyne moiety (but-2-yn-1-yl) can be introduced by alkylation of the benzylamine nitrogen with an appropriate alkyl halide or tosylate bearing the but-2-yn-1-yl group.
- Typical Alkylating Agents: But-2-yn-1-yl bromide or chloride.
- Base: Potassium carbonate or sodium hydride to deprotonate the amine.
- Solvent: Polar aprotic solvents such as DMF or DMSO.
- Temperature: Room temperature to moderate heating (50-80 °C).
Reductive Amination Alternative
Alternatively, the but-2-yn-1-yl aldehyde (or equivalent) can be reacted with the benzylamine under reductive amination conditions:
- Reagents: Sodium cyanoborohydride or sodium triacetoxyborohydride.
- Solvent: Methanol or dichloromethane.
- Conditions: Mild acidic pH, room temperature.
- Advantages: Avoids multiple alkylation side products and improves selectivity.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-chloro-3-methylbenzaldehyde + NH3 | Catalytic amination, 150 °C, 12 h | (4-chloro-3-methylphenyl)methylamine |
| 2 | (4-chloro-3-methylphenyl)methylamine + but-2-yn-1-yl bromide + base | DMF, K2CO3, 50 °C, 6-12 h | (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine |
Purification and Characterization
- Purification: Column chromatography on silica gel or recrystallization from suitable solvents.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, mass spectrometry, and elemental analysis.
- Spectral Data: The amine N–H stretch in IR (~3300 cm⁻¹), alkyne C≡C stretch (~2100-2200 cm⁻¹), and aromatic signals in NMR provide structural confirmation.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| Catalytic Amination | bis[dichloro(pentamethylcyclopentadienyl)iridium(III)], NaOH | High yield, green chemistry | Requires specialized catalyst |
| Reductive Amination | Aldehyde, NH3, NaBH4 or H2/Pd | Straightforward, mild conditions | Aldehyde precursor needed |
| Alkylation with Alkyl Halide | But-2-yn-1-yl bromide, base (K2CO3) | Direct introduction of alkyne | Possible over-alkylation |
| Reductive Amination (Alkyne) | But-2-yn-1-yl aldehyde, NaBH3CN | Selective, avoids side products | Availability of alkyne aldehyde |
Research Findings and Notes
- The catalytic amination route for the benzylamine intermediate is well-documented with excellent yields and environmentally friendly conditions.
- Alkylation of amines with alkyl halides bearing alkyne groups is a classical method but requires careful control to avoid over-alkylation or side reactions.
- Reductive amination offers a cleaner alternative for introducing the but-2-yn-1-yl moiety, especially if the corresponding aldehyde is accessible.
- Microwave-assisted synthesis and solvent-free conditions have been explored in related amine syntheses to improve reaction rates and yields.
- Purity and yield optimization often depend on the choice of solvent, base, and reaction temperature.
Chemical Reactions Analysis
Types of Reactions
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Alkynyl vs.
Aromatic Substituents : The 4-chloro-3-methylphenyl group provides a sterically hindered and electronically diverse aromatic system compared to simpler benzyl (e.g., 4-methylbenzyl in ) or chlorophenyl groups .
Synthetic Yields : While the target compound lacks direct yield data, related alkynyl amines (e.g., compound 35 in ) achieve moderate yields (68%) via chromatography, suggesting challenges in purification due to polar functional groups .
Physicochemical Properties
- Molecular Size/Shape : The collision cross-section of (but-2-yn-1-yl)(methyl)amine hydrochloride (45.2 Ų) provides a benchmark for alkynyl amines; the target compound’s bulkier benzyl group likely increases its cross-section, affecting solubility and diffusion .
- Crystallography : The coumarin derivative () was resolved via X-ray diffraction (R factor = 0.039), demonstrating the utility of SHELX software in structural elucidation of amine derivatives .
Biological Activity
Introduction
The compound (But-2-yn-1-yl)[(4-chloro-3-methylphenyl)methyl]amine is an organic molecule that features a butynyl group and a substituted phenyl ring. Its unique structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Structural Features
The compound can be described by the following structural formula:
where:
- But-2-yn-1-yl refers to the alkyne chain,
- (4-chloro-3-methylphenyl) indicates the presence of chlorine and methyl substituents on the phenyl ring,
- Amine denotes the functional group contributing to its reactivity.
Comparative Analysis
A comparative table of structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Butynyl + chloro + methyl groups | Potential for diverse biological activities |
| 2-Methylphenylethynylamine | Phenylethynyl with methyl substitution | Focus on neuroactive properties |
| 4-Chloroaniline | Simple aniline structure with chlorine | Commonly used in dye manufacturing |
| 3-Alkynylaniline | Alkyne linked to aniline | Investigated for anti-cancer properties |
This analysis highlights how variations in structure lead to differences in chemical reactivity and biological activity.
The biological activity of This compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for neurotransmitter receptors, influencing neuronal signaling.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
Case Studies and Research Findings
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. For example, studies have shown that derivatives of substituted amines can display:
- Anticancer Properties : Certain analogs demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation pathways.
- Antimicrobial Effects : Compounds with halogen substitutions have been investigated for their antibacterial activities against Gram-positive and Gram-negative bacteria.
Computational Studies
Computational models, including molecular docking studies, have been employed to predict the binding affinity of This compound to various biological targets. These studies suggest that the compound may exhibit favorable interactions with specific receptors, enhancing its potential therapeutic applications.
Synthesis Methods
The synthesis of This compound can be achieved through several established organic chemistry methods. Common techniques include:
- Alkyne Formation : Utilizing coupling reactions to introduce the butynyl group.
- Amine Functionalization : Employing nucleophilic substitution reactions to attach the amine group to the phenyl ring.
Optimizing these methods can lead to improved yields and purity of the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
